molecular formula C22H19FN4O2 B10940304 N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940304
M. Wt: 390.4 g/mol
InChI Key: IUEFMZJAXIZJEC-UHFFFAOYSA-N
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Description

N~4~-(3-Fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with fluorophenyl and methoxyphenyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the fluorophenyl and methoxyphenyl substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-Fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and organometallic reagents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(3-Fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(3-Chlorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N~4~-(3-Bromophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N~4~-(3-Methylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N~4~-(3-Fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19FN4O2/c1-13-20-18(22(28)24-16-6-4-5-15(23)11-16)12-19(25-21(20)27(2)26-13)14-7-9-17(29-3)10-8-14/h4-12H,1-3H3,(H,24,28)

InChI Key

IUEFMZJAXIZJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)F)C

Origin of Product

United States

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